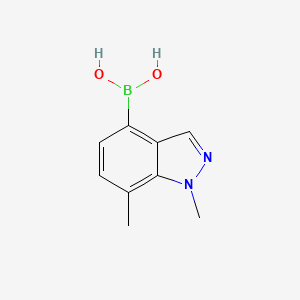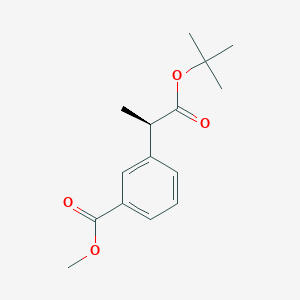
(R)-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate is an organic compound that features a benzoate ester functional group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity patterns.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Benzoic acid derivative.
Reduction: Benzyl alcohol derivative.
Substitution: Free amine.
Aplicaciones Científicas De Investigación
®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the preparation of peptide and protein derivatives.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate involves the reactivity of its functional groups. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The ester group can undergo hydrolysis, oxidation, or reduction, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate: Features a Boc protecting group and a benzoate ester.
®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)phenylacetate: Similar structure but with a phenylacetate ester.
®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
®-Methyl 3-(1-(tert-butoxycarbonyl)ethyl)benzoate is unique due to its combination of a Boc protecting group and a benzoate ester, which provides specific reactivity patterns and applications in organic synthesis .
Propiedades
Fórmula molecular |
C15H20O4 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
methyl 3-[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate |
InChI |
InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3/t10-/m1/s1 |
Clave InChI |
WDHBITOCHSJBMF-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)
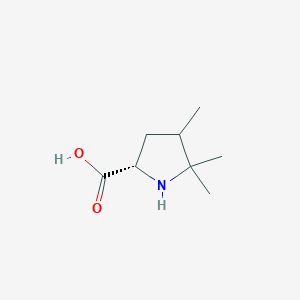
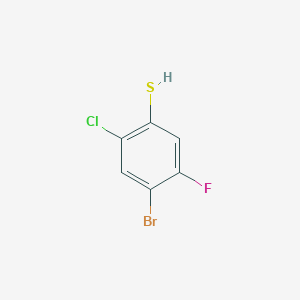
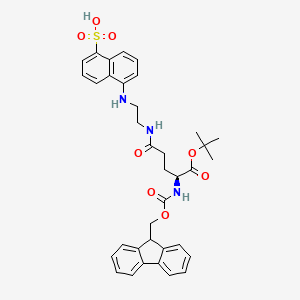
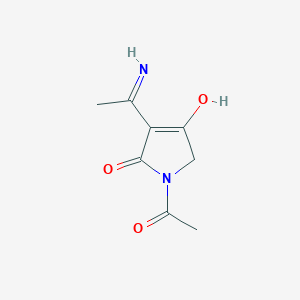
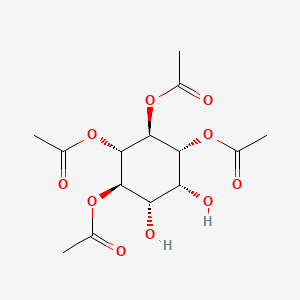
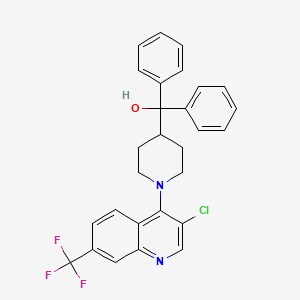

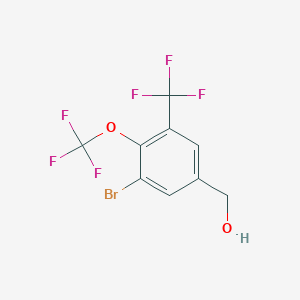
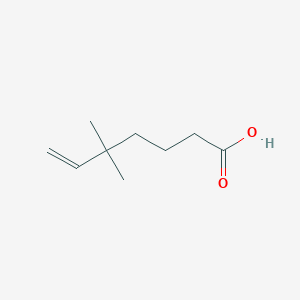

![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)
